1-(3-Aminopropyl)imidazole-2-carbonitrile;dihydrochloride
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Description
1-(3-Aminopropyl)imidazole-2-carbonitrile;dihydrochloride is a chemical compound with the CAS Number: 2241141-58-0 . It is used in the synthesis of pH-sensitive polyaspartamide derivatives . It is also used in the preparation of pH-sensitive amphiphilic polymers with different degrees of octaceylamine (C18) substitution by graft reaction .
Synthesis Analysis
The synthesis of this compound involves the use of 1-(3-Aminopropyl)imidazole, which is used in the synthesis of pH-sensitive polyaspartamide derivatives . It is also used in the preparation of pH-sensitive amphiphilic polymers with different degrees of octaceylamine (C18) substitution by graft reaction .Molecular Structure Analysis
The molecular weight of this compound is 223.1 . The InChI key and IUPAC name can be found in the properties section of the product’s information . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
This compound is used in the synthesis of pH-sensitive polyaspartamide derivatives . It is also used in the preparation of pH-sensitive amphiphilic polymers with different degrees of octaceylamine (C18) substitution by graft reaction .It is stored at room temperature . The density of the related compound 1-(3-Aminopropyl)imidazole is 1.049 g/mL at 25 C (lit.) and its refractive index is n20/D 1.519 (lit.) .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to wash face, hands, and any exposed skin thoroughly after handling, not to eat, drink or smoke when using this product, and not to breathe dust/fume/gas/mist/vapors/spray .
Properties
IUPAC Name |
1-(3-aminopropyl)imidazole-2-carbonitrile;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.2ClH/c8-2-1-4-11-5-3-10-7(11)6-9;;/h3,5H,1-2,4,8H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZTZTLNBYWUJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)C#N)CCCN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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